1027785-95-0
Descripción
Chemical Name: Gallium(III)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-[Nal³]-octreotide CAS Registry Number: 1027785-95-0 Molecular Formula: C₆₉H₉₄GaN₁₄O₁₇S₂ Molecular Weight: 1455.7 g/mol Applications: Ga-DOTA-NOC is a radiopharmaceutical agent used in positron emission tomography (PET) imaging for neuroendocrine tumors (NETs). It targets somatostatin receptor (SSTR) subtypes 2, 3, and 5 with high affinity, enabling precise tumor localization and staging .
Propiedades
Número CAS |
1027785-95-0 |
|---|---|
Fórmula molecular |
C69H91GaN14O17S2 |
Peso molecular |
1522.40 |
Secuencia |
Sequence: DOTA(Ga)-D-Phe-Cys-1-Nal-D-Trp-Lys-Thr-Cys-Thr(ol), cyclic disulfide |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
DOTA-(Tyr³)-Octreotide Acetate (CAS: 204318-14-9)
- Key Differences: Amino Acid Substitution: Tyr³ (tyrosine) replaces Nal³ (3-(naphthyl)-alanine) in the octreotide backbone. Receptor Affinity: Primarily binds to SSTR2 with moderate affinity for SSTR5, but lower selectivity for SSTR3 compared to Ga-DOTA-NOC . Molecular Weight: 1432.6 g/mol (unlabeled form).
[Nal³]Octreotide Acetate (CAS: 848820-27-9)
- Key Differences: Chelator Absence: Lacks the DOTA chelator, limiting its utility for radiometal labeling. Application: Used as a precursor for synthesizing Ga-DOTA-NOC and other radiometal conjugates .
Functional Analogues
Ga-DOTA-TATE (CAS: 884490-98-4)
- Key Differences: Peptide Sequence: Uses Tyr³-Thr⁸-octreotide (TATE) instead of Nal³-octreotide (NOC). Clinical Preference: Ga-DOTA-TATE (e.g., Lutathera®) is FDA-approved for PRRT (peptide receptor radionuclide therapy), whereas Ga-DOTA-NOC is primarily used for diagnostic imaging .
In-DOTA-NOC (Indium-111-labeled DOTA-NOC)
Comparative Data Table
| Parameter | Ga-DOTA-NOC (1027785-95-0) | Ga-DOTA-TATE | DOTA-(Tyr³)-Octreotide | [Nal³]Octreotide |
|---|---|---|---|---|
| CAS Number | 1027785-95-0 | 884490-98-4 | 204318-14-9 | 848820-27-9 |
| Molecular Weight (g/mol) | 1455.7 | 1433.5 | 1432.6 | 1169.3 |
| SSTR Subtype Affinity | SSTR2, 3, 5 | SSTR2 | SSTR2, 5 | SSTR2, 3, 5 |
| Primary Application | Diagnostic PET Imaging | PRRT/Theragnostic | Precursor for radiolabeling | Precursor synthesis |
| Isotope Used | Ga-68 | Ga-68/Lu-177 | N/A | N/A |
| Regulatory Status | Research Use | FDA-Approved | Research Use | Research Use |
| Key Advantage | Broad SSTR coverage | High SSTR2 specificity | Structural flexibility | Radiolabeling precursor |
Research Findings and Clinical Implications
- Ga-DOTA-NOC vs. Ga-DOTA-TATE: A 2023 study demonstrated that Ga-DOTA-NOC identified 15% more SSTR3/5-positive metastatic lesions in NET patients compared to Ga-DOTA-TATE, highlighting its diagnostic superiority in heterogeneous tumors . However, Ga-DOTA-TATE showed 30% higher tumor uptake in SSTR2-dominant tumors, justifying its therapeutic use in PRRT .
- Stability and Pharmacokinetics: Ga-DOTA-NOC exhibits faster renal clearance than In-DOTA-NOC, reducing radiation exposure to non-target tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
